molecular formula C21H21O4P B8683765 Tris(4-methoxyphenyl)phosphine oxide CAS No. 803-17-8

Tris(4-methoxyphenyl)phosphine oxide

Cat. No. B8683765
M. Wt: 368.4 g/mol
InChI Key: KSTMQPBYFFFVFI-UHFFFAOYSA-N
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Patent
US06955851B2

Procedure details

A reaction flask under nitrogen containing magnesium turnings (223.9 g, 9.21 mol) and 1950 mL THF was charged with 1 drop of 1,2-dibromoethane and heated to reflux for 1 h. Heating was removed and p-bromoanisole (1683 g, 9.00 mol) was added dropwise at a rate to maintain reflux. After holding the reaction mixture overnight, POCl3 (460.0 g, 3.00 mol) was added slowly over 2 h at 50-79° C. and the resulting mixture was held overnight at 50° C. The product was isolated by aqueous workup to give 984.5 g of tris(4-methoxyphenyl)phosphine oxide (89.0% yield). Recrystallized analytical specimen (from ethyl acetate): mp 145.2° C. (DSC), lit. 143-144° C. (J. Org. Chem. 1960, 25, 2001).
Quantity
223.9 g
Type
reactant
Reaction Step One
Name
Quantity
1950 mL
Type
solvent
Reaction Step One
Quantity
1683 g
Type
reactant
Reaction Step Two
Name
Quantity
460 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1.[O:11]=[P:12](Cl)(Cl)Cl>BrCCBr.C1COCC1>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([P:12](=[O:11])([C:3]2[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=2)[C:3]2[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
223.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1950 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1683 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Three
Name
Quantity
460 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
was added slowly over 2 h at 50-79° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was isolated by aqueous workup

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)P(C1=CC=C(C=C1)OC)(C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 984.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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